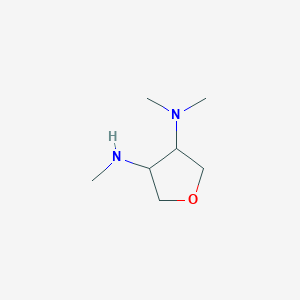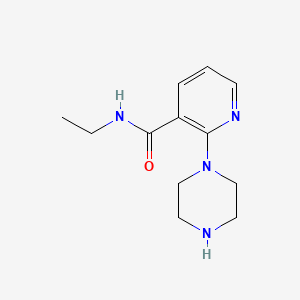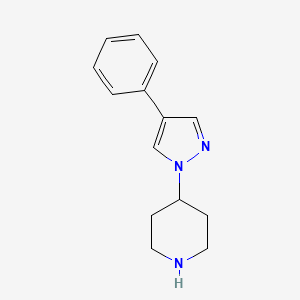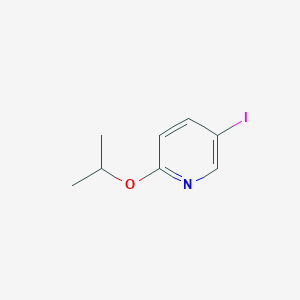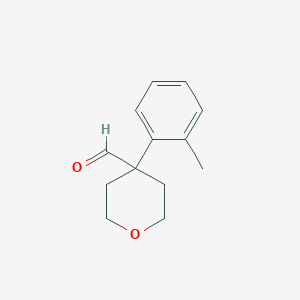
4-(2-Methylphenyl)Oxane-4-Carbaldehyde
描述
4-(2-Methylphenyl)Oxane-4-Carbaldehyde is a versatile chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is used in scientific research for its unique properties, contributing to advancements in diverse scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)Oxane-4-Carbaldehyde typically involves the reaction of 2-methylphenyl derivatives with oxane-4-carbaldehyde under controlled conditions. Specific details on the reaction conditions and catalysts used are often proprietary and vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize efficiency and yield. These methods often involve large-scale reactions in specialized reactors, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.
化学反应分析
Types of Reactions
4-(2-Methylphenyl)Oxane-4-Carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
Oxidation: 4-(2-Methylphenyl)Oxane-4-Carboxylic Acid.
Reduction: 4-(2-Methylphenyl)Oxane-4-Methanol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
4-(2-Methylphenyl)Oxane-4-Carbaldehyde finds applications in various fields such as:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: Potential use in the development of new drugs due to its unique chemical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Methylphenyl)Oxane-4-Carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The aromatic ring may also participate in π-π interactions with other aromatic compounds, influencing biological activity.
相似化合物的比较
Similar Compounds
4-(2-Methylphenyl)Oxane-4-Carboxylic Acid: An oxidized derivative with different chemical properties.
4-(2-Methylphenyl)Oxane-4-Methanol: A reduced form with distinct reactivity.
2-Methylphenyl Derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
4-(2-Methylphenyl)Oxane-4-Carbaldehyde is unique due to its combination of an aromatic ring and an aldehyde group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
4-(2-methylphenyl)oxane-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-11-4-2-3-5-12(11)13(10-14)6-8-15-9-7-13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMPSEDATHMTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCOCC2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


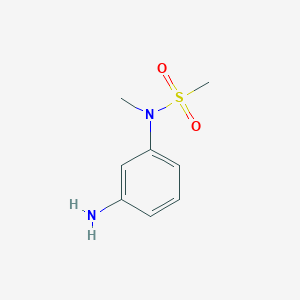
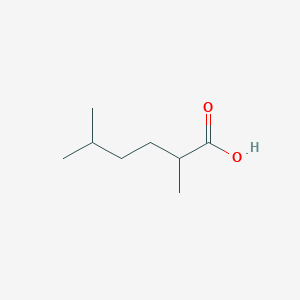
![2-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B3165641.png)
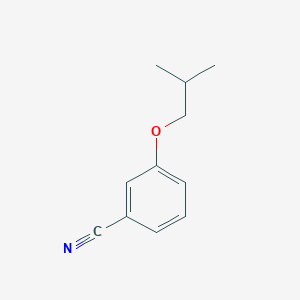
![ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B3165648.png)
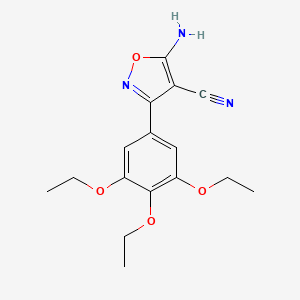

![6-Propylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B3165665.png)
![2-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/structure/B3165668.png)
